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Compound of Interest

Compound Name: Propyl-m-tolylurea

Cat. No.: B15179634

Disclaimer: As of October 2025, a comprehensive search of established crystallographic
databases and the scientific literature did not yield an experimentally determined crystal
structure for Propyl-m-tolylurea. This guide will therefore provide a detailed analysis of the
closely related and structurally significant compound, 1-cyclohexyl-3-(p-tolyl)urea, for which
complete crystallographic data and experimental protocols are available. The methodologies
and structural features discussed herein serve as a robust proxy and valuable reference for
researchers, scientists, and drug development professionals interested in the crystallographic
characteristics of substituted tolylureas.

Introduction to Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry and materials science due to their
versatile biological activities and their capacity for forming predictable hydrogen-bonding
networks, which are crucial in crystal engineering and drug design. The three-dimensional
arrangement of atoms in the crystal lattice of these compounds dictates many of their
physicochemical properties, including solubility, stability, and bioavailability. Understanding the
crystal structure is therefore paramount for the rational design of new therapeutic agents and
functional materials.

This technical guide offers an in-depth look at the synthesis, experimental procedures for
crystal structure determination, and detailed crystallographic data for 1-cyclohexyl-3-(p-
tolyl)urea.
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Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic
analysis of 1-cyclohexyl-3-(p-tolyl)urea.

Synthesis of 1-cyclohexyl-3-(p-tolyl)urea

The synthesis of 1-cyclohexyl-3-(p-tolyl)urea is achieved through the reaction of p-toluidine with
cyclohexyl isocyanate in a suitable solvent.

Materials:

p-Toluidine

Cyclohexyl isocyanate

Dichloromethane

Ethanol

Procedure:

In a 20 mL glass vial, 0.107 g of p-toluidine and 0.125 g of cyclohexyl isocyanate were
dissolved in 15 mL of dichloromethane.[1]

e The vial was sealed and the reaction mixture was heated to 323 K while being continuously
stirred for 2 hours.[1]

o The progress of the reaction was monitored using thin-layer chromatography on silica gel
plates.[1]

o The formation of a white precipitate indicated the product, which was then dried under a
vacuum at room temperature.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Procedure:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/journal/Zeitschrift-fur-Kristallographie-New-crystal-structures-2197-4578/publication/381206981_The_crystal_structure_of_1-cyclohexyl-3-p-tolylurea_C14H20N2O/links/6684fbd3714e0b03153f62e7/The-crystal-structure-of-1-cyclohexyl-3-p-tolylurea-C14H20N2O.pdf
https://www.researchgate.net/journal/Zeitschrift-fur-Kristallographie-New-crystal-structures-2197-4578/publication/381206981_The_crystal_structure_of_1-cyclohexyl-3-p-tolylurea_C14H20N2O/links/6684fbd3714e0b03153f62e7/The-crystal-structure-of-1-cyclohexyl-3-p-tolylurea-C14H20N2O.pdf
https://www.researchgate.net/journal/Zeitschrift-fur-Kristallographie-New-crystal-structures-2197-4578/publication/381206981_The_crystal_structure_of_1-cyclohexyl-3-p-tolylurea_C14H20N2O/links/6684fbd3714e0b03153f62e7/The-crystal-structure-of-1-cyclohexyl-3-p-tolylurea-C14H20N2O.pdf
https://www.researchgate.net/journal/Zeitschrift-fur-Kristallographie-New-crystal-structures-2197-4578/publication/381206981_The_crystal_structure_of_1-cyclohexyl-3-p-tolylurea_C14H20N2O/links/6684fbd3714e0b03153f62e7/The-crystal-structure-of-1-cyclohexyl-3-p-tolylurea-C14H20N2O.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 0.05 g of the crude product was dissolved in 10 mL of ethanol and stirred for 20 minutes at
room temperature.[1]

» The resulting solution was transferred to a small vial and allowed to stand undisturbed for
slow evaporation at room temperature.[1]

o After one week, colorless, block-shaped single crystals of the target compound were
obtained.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Instrumentation and Software:

« Diffractometer: A Bruker diffractometer with MoKa radiation (A = 0.71073 A) was used for
data collection.

e Structure Solution: The structure was solved using the SHELXT program.[1]

» Structure Refinement: The refinement of the crystal structure was carried out using the
SHELXL program.[1]

o Data Visualization: Crystallographic data and graphical representations were generated
using the OLEX2 software package.[1]

Data Collection and Refinement:
o A suitable single crystal was mounted on the diffractometer.
o Data was collected at a temperature of 293 K.

e The structure was solved by direct methods and refined by full-matrix least-squares on F2.

Data Presentation

The crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea is summarized in the following tables.
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Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C14H20N20
Formula Weight 232.32
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group pP21/c

Unit Cell Dimensions

a 12.6793(11) A
b 9.0970(7) A

C 11.4964(10) A
a 90°

B 98.008(8)°

y 90°

Volume 1313.11(19) A3
z 4

Calculated Density 1.173 Mg/m3
Absorption Coefficient 0.076 mm~1
F(000) 504

Data Collection

Crystal Size 0.20x 0.15x 0.10 mm

Theta range for data collection 2.58 to 25.00°

Index ranges -15<=h<=15, -10<=k<=10, -13<=|<=13
Reflections collected 8234
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Independent reflections 2314 [R(int) = 0.0444]
Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2314/0/ 156

Goodness-of-fit on F? 1.053

Final R indices [I>2sigma(l)] R1 = 0.0585, wR2 = 0.1495

R indices (all data) R1 =0.0781, wR2 = 0.1595

This data was sourced from the publication on
the crystal structure of 1-cyclohexyl-3-(p-
tolyl)urea.[2]

Structural Analysis

The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals several key features. The
cyclohexane ring adopts a stable chair conformation. A noteworthy aspect of the molecular
geometry is the significant dihedral angle of 52.02° between the plane of the phenyl ring and
the plane of the urea group.[1]

The packing of the molecules in the crystal lattice is primarily governed by intermolecular
hydrogen bonds. Specifically, a hydrogen bond is formed between the N1-H1 group and the O1
atom of an adjacent molecule, leading to the formation of chains.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the
structural analysis of 1-cyclohexyl-3-(p-tolyl)urea.
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Experimental Workflow for 1-cyclohexyl-3-(p-tolyl)urea.
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Experimental Data erived Structural Information
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Logical Relationship of Structural Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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